molecular formula C4H5F2NO2 B6153214 2,2-difluoromorpholin-3-one CAS No. 2384019-60-5

2,2-difluoromorpholin-3-one

Cat. No.: B6153214
CAS No.: 2384019-60-5
M. Wt: 137.1
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Description

2,2-Difluoromorpholin-3-one is a synthetically versatile morpholinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring system—a common motif in pharmaceuticals—that is further functionalized with two fluorine atoms at the 2-position and a ketone group at the 3-position . The incorporation of fluorine atoms is a strategic modification often employed to influence a molecule's metabolic stability, lipophilicity, and bioavailability. Morpholin-3-one derivatives have been investigated as key scaffolds in the development of bioactive molecules and are noted for their potential as antagonists and for inhibitory activity in various biochemical pathways . Specifically, research into similar morpholin-3-one structures has highlighted their value in the optimization of kinetic profiles for imaging enzymes in the brain and in the development of compounds targeting benign prostatic hyperplasia and other conditions . This reagent serves as a valuable building block for the synthesis of more complex molecules and is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the scientific literature for the latest advancements in the applications of fluorinated morpholinones.

Properties

CAS No.

2384019-60-5

Molecular Formula

C4H5F2NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoromorpholin 3 One

De Novo Annulation Strategies

De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, offers a flexible approach to 2,2-difluoromorpholin-3-one. These strategies can be broadly categorized into two main pathways: those that employ pre-difluorinated building blocks for subsequent cyclization, and those that introduce the fluorine atoms during the ring-forming process.

Cyclization Reactions Employing Difluorinated Building Blocks

This approach relies on the synthesis of a linear carbon chain already containing the requisite C-F₂ group, which is then subjected to a cyclization reaction to form the morpholinone ring. This ensures the precise placement of the gem-difluoro moiety.

A prominent strategy for constructing the 2,2-difluoromorpholin-3-one core begins with the synthesis of 2,2-difluoro-1,3-ketoesters. These precursors can be synthesized through the direct electrophilic fluorination of the corresponding 1,3-ketoester. Reagents such as Selectfluor or dilute fluorine gas are effective for this transformation. The methylene (B1212753) group, activated by two adjacent carbonyls, is readily monofluorinated. The subsequent second fluorination is often slower, as the resulting 2-fluoro-1,3-dicarbonyl compound exists predominantly in its keto form. The enolization of this intermediate, which is the rate-limiting step for difluorination, can be accelerated by the addition of a base. beilstein-journals.org

Once the 2,2-difluoro-1,3-ketoester is obtained, the morpholinone ring can be constructed through a condensation reaction with an appropriate N-substituted 2-aminoethanol. This reaction typically proceeds via initial formation of an enamine or amide, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the ester carbonyl, leading to ring closure and elimination of an alcohol.

Table 1: Synthesis of 2,2-Difluoro-1,3-Ketoester Precursors This table is representative of the synthesis of precursors and does not depict the final cyclization to 2,2-difluoromorpholin-3-one.

SubstrateFluorinating AgentBase/AdditiveSolventYield (%)
Ethyl benzoylacetateF₂QuinuclidineAcetonitrile (B52724)85
DibenzoylmethaneSelectfluorNoneAcetonitrileHigh (days)
Ethyl 3-oxobutanoateF₂QuinuclidineAcetonitrile78

An alternative de novo strategy involves the use of difluorinated dicarbonyl compounds, such as diethyl 2,2-difluoromalonate. This commercially available building block contains a central difluoromethylene unit flanked by two ester groups. The construction of the 2,2-difluoromorpholin-3-one ring from this type of precursor would involve a two-step condensation with an N-substituted 2-aminoethanol.

The proposed pathway would begin with the selective amidation of one of the ester groups by the amino functionality of the amino alcohol. This would be followed by an intramolecular transesterification, where the pendant hydroxyl group displaces the ethoxy group of the remaining ester to close the six-membered ring. This approach offers the advantage of using a simple, symmetrical, and readily available difluorinated starting material.

Ring-Forming Reactions with Fluorinating Agents

In contrast to building-block approaches, these methodologies construct the morpholinone ring first, followed by the introduction of the gem-difluoro group at the C2 position. This requires the selective fluorination of the α-carbon adjacent to the carbonyl group.

The direct difluorination of an N-substituted morpholin-3-one (B89469) precursor is a highly convergent strategy. This transformation relies on the use of powerful electrophilic fluorinating agents that can replace the two α-protons with fluorine atoms. The α-carbon, being activated by the adjacent amide carbonyl, is susceptible to deprotonation and subsequent reaction with an electrophilic fluorine source.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and, more commonly, Selectfluor (F-TEDA-BF₄), are widely used for the α,α-difluorination of carbonyl compounds. researchgate.netorganic-chemistry.org The reaction typically proceeds by a stepwise mechanism. The first fluorination generates an α-fluoromorpholinone. The introduction of the second fluorine atom is generally more difficult due to the electron-withdrawing effect of the first, but can be achieved under optimized conditions, often requiring elevated temperatures or the use of a base to facilitate the second deprotonation. The choice of the N-substituent on the morpholinone ring can be critical, as it influences the stability and reactivity of the substrate.

Table 2: Representative Electrophilic α,α-Difluorination of Carbonyl Compounds This table presents analogous reactions on other cyclic ketones, as direct literature examples for morpholin-3-one are scarce.

SubstrateFluorinating AgentSolventConditionsProduct
1,3-CyclohexanedioneSelectfluorAcetonitrileReflux, 96h2,2-Difluoro-1,3-cyclohexanedione
N-Butyl-2-pyrrolidone (Imine)SelectfluorAcetonitrile80 °Cα,α-Difluoro-N-butyl-2-pyrrolidone
IndoleNFSIAcetonitrile80 °C3,3-Difluoro-2-oxindole

Nucleophilic fluorination provides an alternative pathway for introducing the gem-difluoro group. This method typically involves a halogen exchange (Halex) reaction, where two non-fluorine halogen atoms at the C2 position are displaced by fluoride (B91410) ions.

This strategy would necessitate the prior synthesis of a 2,2-dihalo-morpholin-3-one precursor, such as the 2,2-dichloro or 2,2-dibromo derivative. The synthesis of these dihalogenated lactams can be achieved through various α-halogenation methods on the parent morpholin-3-one. Subsequently, the 2,2-dihalo compound is treated with a nucleophilic fluoride source. Common reagents for this purpose include spray-dried potassium fluoride (KF), cesium fluoride (CsF), or tetraalkylammonium fluorides. The reaction is typically carried out in a polar, aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427) at elevated temperatures to facilitate the substitution. The success of this route is contingent on the accessibility of the dihalogenated precursor and its stability under the fluorination conditions.

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF) represents a powerful and increasingly sustainable approach for the synthesis of organofluorine compounds. This method utilizes an electric current to drive the fluorination reaction, often under mild conditions and avoiding the use of harsh chemical oxidants. While direct electrochemical synthesis of 2,2-difluoromorpholin-3-one has not been extensively detailed in the literature, the principles can be applied from studies on similar substrates, such as other lactams and activated C-H bonds. acs.orgrsc.orgnih.govrsc.orgnih.gov

The general strategy involves the anodic oxidation of a substrate in the presence of a suitable fluoride source. For the synthesis of 2,2-difluoromorpholin-3-one, this would entail the electrolysis of a morpholin-3-one precursor. The reaction is typically carried out in an undivided cell with carbon-based electrodes. nih.gov A key component is the fluorine source, which is often an electrophilic reagent like Selectfluor®, that can be used in conjunction with a simple nitrate (B79036) additive. nih.gov The proposed mechanism often involves the generation of radical intermediates that are then trapped by the fluorine source. rsc.org Ionic liquids have also been explored as media for selective electrochemical fluorination, offering a "green" alternative to traditional organic solvents. rsc.org The regioselectivity of the fluorination at the C2 position would be directed by the increased acidity of the α-protons adjacent to the carbonyl group.

Functionalization of Pre-existing Morpholinone Skeletons

A more common approach involves the modification of a pre-formed morpholinone ring. This can be achieved either by direct fluorination of the C2 position or by constructing the ring from precursors already containing the gem-difluoro moiety.

The most direct route to 2,2-difluoromorpholin-3-one is the electrophilic fluorination of a morpholin-3-one precursor at the α-position to the carbonyl group. This transformation relies on the generation of an enol or enolate intermediate which then attacks an electrophilic fluorine source. sapub.org

The choice of fluorinating agent and reaction conditions is critical for achieving high yields and selectivity in the synthesis of gem-difluoro compounds. Selectfluor® (F-TEDA-BF4) is a widely used electrophilic fluorinating agent due to its stability, safety, and effectiveness. wikipedia.org Studies on the difluorination of analogous cyclic ketones and 1,3-dicarbonyl compounds provide valuable insights into the optimization of this process. sapub.orgorganic-chemistry.org

The reaction typically proceeds in two steps: a rapid monofluorination followed by a slower second fluorination. The second step often requires more forcing conditions or the presence of a base or water to facilitate the enolization of the monofluorinated intermediate. beilstein-journals.org A highly selective mono- and difluorination of 1,3-dicarbonyl compounds can be achieved by simply altering the stoichiometry of Selectfluor in an aqueous medium without the need for a catalyst or base. organic-chemistry.org For less activated substrates like simple cyclic ketones, the reaction may require elevated temperatures and longer reaction times. sapub.org

Table 1: Optimization of Direct Difluorination of Cyclic Ketones with Selectfluor®

Entry Substrate Fluorinating Agent (Equivalents) Solvent Conditions Product(s) Yield (%)
1 1,3-Cyclohexanedione Selectfluor® (2.2) CH3CN rt, 72h 2,2-Difluoro-1,3-cyclohexanedione 85
2 1,3-Cyclohexanedione Selectfluor® (2.1) CH3CN/H2O rt, 24h 2,2-Difluoro-1,3-cyclohexanedione 92
3 Cyclohexanone Selectfluor® (2.5) CH3CN Reflux, 96h 2-Fluorocyclohexanone, 2,2-Difluorocyclohexanone 40 (mono), 15 (di)

This table is generated based on data for analogous cyclic ketones and is illustrative of the conditions that would be optimized for morpholin-3-one.

The regioselectivity of the fluorination is governed by the electronic properties of the morpholin-3-one ring. The protons at the C2 position, being alpha to the carbonyl group, are the most acidic and are readily removed to form an enolate under basic conditions or are in equilibrium with the enol tautomer. This enolate/enol is the nucleophilic species that attacks the electrophilic fluorine atom of the fluorinating reagent. sapub.org Therefore, fluorination is highly regioselective at the C2 position. For substrates with multiple activatable positions, the selectivity can be influenced by steric and electronic factors. organic-chemistry.orgnih.govnii.ac.jp In the case of an unsubstituted morpholin-3-one, the reaction is expected to proceed exclusively at the C2 position.

An alternative strategy involves the construction of the morpholinone ring from starting materials that already contain the C-F2 unit. This approach is advantageous when direct fluorination of the heterocyclic core is challenging or results in low yields. The synthesis would typically involve a cyclization reaction of a linear precursor containing the gem-difluoro group.

For example, a retrosynthetic analysis suggests that 2,2-difluoromorpholin-3-one could be assembled from a precursor such as a 2-aminoethoxy-difluoroacetic acid derivative. The intramolecular cyclization, likely an amidation reaction, would form the six-membered lactam ring. The synthesis of such gem-difluoro precursors can be achieved through various established methods, including the use of fluorinated building blocks like difluoroacetic acid derivatives. chemrxiv.orgnih.gov While this approach has been successfully applied to the synthesis of other fluorinated heterocycles, specific examples for 2,2-difluoromorpholin-3-one are not prevalent in the current literature.

Direct Fluorination of Morpholin-3-one Derivatives

Advanced Synthetic Transformations and Strategies

Recent advances in organofluorine chemistry have opened new avenues for the synthesis of complex fluorinated molecules. Transition-metal-free reactions, such as the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes, showcase novel strategies for incorporating fluorine and heterocyclic motifs. chemrxiv.org Although this specific reaction leads to a different class of compounds, it highlights the utility of gem-difluoroalkenes as versatile intermediates. Palladium-catalyzed C-H functionalization followed by β-fluoride elimination is another modern technique for the synthesis of gem-difluoro olefins, which could serve as precursors for more complex structures. nih.gov These advanced methods, while not yet reported for the direct synthesis of 2,2-difluoromorpholin-3-one, represent the forefront of synthetic strategy and may inspire future routes to this and related compounds.

Catalytic Approaches for Fluorine Introduction

The direct introduction of fluorine at the C2-position of a pre-formed morpholin-3-one ring presents a significant synthetic challenge due to the relative inertness of the C-H bonds adjacent to the amide carbonyl. However, several catalytic methods for the gem-difluorination of related carbonyl compounds, particularly lactams, have been developed and could potentially be adapted for the synthesis of 2,2-difluoromorpholin-3-one.

One plausible approach involves the electrophilic fluorination of a suitable morpholin-3-one precursor. This would likely require the in-situ generation of an enolate or a related nucleophilic species from the morpholin-3-one, followed by reaction with an electrophilic fluorine source. Catalysis could play a role in both the enolization step and the fluorine transfer.

Table 1: Potential Catalytic Systems for Electrophilic Fluorination of Morpholin-3-one Precursors

Catalyst TypePotential CatalystsElectrophilic Fluorine SourcePlausible MechanismKey Challenges
Lewis Acids TiCl₄, Sc(OTf)₃, Cu(OTf)₂N-Fluorobenzenesulfonimide (NFSI), Selectfluor®Lewis acid activation of the carbonyl group to facilitate enolization, followed by reaction with the electrophilic fluorine source. A two-step process would be required for difluorination.Over-fluorination leading to trifluoromethylated byproducts; control of mono- vs. di-fluorination; harsh reaction conditions potentially leading to ring-opening.
Transition Metal Catalysis Pd(OAc)₂, Rh₂(OAc)₄NFSI, F-TEDA-BF₄ (Selectfluor®)Formation of a metal enolate intermediate which then reacts with the electrophilic fluorine source. This approach has been successful for α-fluorination of various carbonyls.Catalyst poisoning by the heteroatoms in the morpholine (B109124) ring; achieving difluorination can be difficult and may require stoichiometric amounts of metal.
Organocatalysis Chiral amines, cinchona alkaloidsNFSI, Selectfluor®Formation of an enamine intermediate from the morpholin-3-one and the organocatalyst, which then attacks the electrophilic fluorine source. This is a common strategy for asymmetric α-functionalization.Achieving difluorination is challenging as the monofluorinated product is less prone to form a second enamine intermediate; potential for side reactions.

A significant hurdle in the catalytic difluorination of a morpholin-3-one is the difficulty of the second fluorination step. After the introduction of the first fluorine atom, the acidity of the remaining α-proton is reduced, making the formation of a second enolate or enamine intermediate more challenging.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient alternative to traditional multi-step synthesis by combining three or more starting materials in a single pot to generate complex molecules. While no MCRs specifically targeting 2,2-difluoromorpholin-3-one have been reported, one can envision strategies that assemble the morpholinone ring with the gem-difluoro unit already incorporated in one of the building blocks.

A hypothetical MCR could involve the reaction of a gem-difluorinated building block , an amino alcohol , and a third component to facilitate cyclization.

Table 2: Hypothetical Multi-component Reaction Strategy for 2,2-Difluoromorpholin-3-one

Component 1 (Gem-difluoro source)Component 2 (Amino alcohol)Component 3 (Cyclization promoter)Potential Reaction TypeKey Advantages
Ethyl 2,2-difluoro-3-oxobutanoateEthanolamineDehydrating agent (e.g., DCC)Aza-Michael addition followed by intramolecular amidation.Convergent synthesis; potential for diversity by varying the amino alcohol.
2,2-Difluoro-1,3-dicarbonyl compound2-AminoethanolAcid or base catalystCondensation followed by intramolecular cyclization.Readily available starting materials; step-economy.
Difluoroketene silyl (B83357) acetalAziridineLewis acid catalyst[4+2] cycloaddition type reaction.Potentially high stereocontrol.

The success of such MCRs would depend on the careful selection of reactants and reaction conditions to control chemoselectivity and achieve the desired cyclization over competing side reactions. The reactivity of the gem-difluorinated building blocks would be a critical factor to consider.

Challenges in Scale-up and Industrial Synthesis

The potential industrial synthesis of 2,2-difluoromorpholin-3-one would face several challenges common to the production of many fluorinated compounds.

Cost and Availability of Fluorinating Reagents: Many modern electrophilic fluorinating reagents, such as Selectfluor®, are expensive, which can be a significant cost driver on an industrial scale. The use of more economical but highly hazardous and corrosive reagents like elemental fluorine (F₂) or hydrogen fluoride (HF) would require specialized equipment and stringent safety protocols.

Reaction Control and Safety: Fluorination reactions can be highly exothermic, posing a risk of thermal runaway. Precise control of reaction temperature, stoichiometry, and mixing is crucial for safe and reproducible manufacturing. The generation of corrosive byproducts, such as HF, also necessitates the use of corrosion-resistant reactors and handling procedures.

Purification: The separation of the desired difluorinated product from monofluorinated intermediates, unreacted starting materials, and byproducts can be challenging. Similar polarities and boiling points can make chromatographic purification difficult and costly on a large scale. Crystallization or distillation would be preferred for industrial processes, but the physical properties of 2,2-difluoromorpholin-3-one would need to be amenable to these techniques.

Environmental Concerns: The disposal of fluorine-containing waste streams requires careful consideration due to the potential environmental impact of organofluorine compounds. Green chemistry principles, such as atom economy and the use of recyclable catalysts, would be important considerations in developing a sustainable industrial process.

Reaction Pathways and Mechanistic Investigations of 2,2 Difluoromorpholin 3 One

Electrophilic Reactivity Profiles

The primary site of electrophilicity in 2,2-difluoromorpholin-3-one is the carbonyl carbon. The two fluorine atoms on the adjacent α-carbon exert a strong electron-withdrawing inductive effect, which is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack.

Reactions with Nucleophiles

The polarized carbonyl group is a prime target for a variety of nucleophiles. Strong nucleophiles, such as organometallic reagents and hydrides, are predicted to readily add to the carbonyl carbon. This addition would lead to the formation of a tetrahedral intermediate, which upon protonation during workup, would yield a tertiary alcohol. The rate of these additions is expected to be faster than that of non-fluorinated analogs due to the activating effect of the adjacent difluoromethyl group.

Table 1: Predicted Reactions of 2,2-Difluoromorpholin-3-one with Various Nucleophiles

NucleophileReagent ExamplePredicted Product
Hydride (H⁻)Sodium Borohydride (NaBH₄)2,2-difluoro-3-hydroxymorpholine
Grignard Reagent (R-MgX)Methylmagnesium Bromide (CH₃MgBr)2,2-difluoro-3-hydroxy-3-methylmorpholine
Cyanide (CN⁻)Hydrogen Cyanide (HCN)3-cyano-2,2-difluoro-3-hydroxymorpholine

Disclaimer: The reactions and products listed in this table are predictive and based on established principles of organic chemistry, as specific experimental data for 2,2-difluoromorpholin-3-one were not found in the reviewed sources.

Under more forceful reaction conditions or with particularly strong nucleophiles, ring-opening of the morpholine (B109124) structure could occur. A plausible pathway involves the initial attack on the carbonyl carbon, followed by cleavage of the C-N bond. The stability of the six-membered ring, however, suggests that such reactions would likely require significant energy input.

Lewis Acid Mediated Transformations

The reactivity of the carbonyl group can be further enhanced by the use of Lewis acids. Coordination of a Lewis acid to the carbonyl oxygen would substantially increase the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by weaker nucleophiles. This approach could enable a broader range of transformations, including additions of less reactive nucleophiles or Friedel-Crafts type reactions with aromatic substrates.

Nucleophilic Reactivity Profiles

The nucleophilic character of 2,2-difluoromorpholin-3-one is centered on the secondary amine within the morpholine ring. The lone pair of electrons on the nitrogen atom allows it to react with various electrophiles.

Reactions with Electrophiles

The nitrogen atom is expected to readily undergo reactions such as N-alkylation and N-acylation. These transformations provide a straightforward method for introducing a variety of substituents onto the morpholine ring, allowing for the synthesis of a diverse range of derivatives. The presence of the adjacent electron-withdrawing groups might slightly diminish the nucleophilicity of the nitrogen, but it is generally expected to remain reactive towards common electrophiles.

Table 2: Predicted N-Functionalization Reactions of 2,2-Difluoromorpholin-3-one

Electrophile TypeReagent ExamplePredicted Product
Alkyl HalideMethyl Iodide (CH₃I)4-methyl-2,2-difluoromorpholin-3-one
Acyl HalideAcetyl Chloride (CH₃COCl)4-acetyl-2,2-difluoromorpholin-3-one
Sulfonyl Halidep-Toluenesulfonyl Chloride (TsCl)4-(p-toluenesulfonyl)-2,2-difluoromorpholin-3-one

Disclaimer: The reactions and products listed in this table are predictive and based on established principles of organic chemistry, as specific experimental data for 2,2-difluoromorpholin-3-one were not found in the reviewed sources.

These reactions would typically proceed via standard nucleophilic substitution pathways. For instance, N-alkylation with an alkyl halide would follow an SN2 mechanism. N-acylation and N-sulfonylation would occur through a nucleophilic addition-elimination mechanism at the electrophilic acyl or sulfonyl center, respectively.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are a class of organic reactions that proceed through a cyclic transition state in a concerted fashion, meaning all bond-breaking and bond-making occurs in a single step. wikipedia.org These reactions are highly stereospecific and are generally not affected by solvents or catalysts. wikipedia.org Cycloaddition reactions are a major type of pericyclic reaction where two or more unsaturated molecules combine to form a cyclic adduct. masterorganicchemistry.com

[3+2] Cycloaddition Processes

A [3+2] cycloaddition is a reaction that involves a three-atom, 4π-electron component (a 1,3-dipole) and a two-atom, 2π-electron component (a dipolarophile, typically an alkene or alkyne). uchicago.edu This reaction forms a five-membered ring. beilstein-journals.org Azomethine ylides, nitrones, and diazoalkanes are common examples of 1,3-dipoles used in these reactions. uchicago.eduimperial.ac.uk

While there is no specific literature detailing the participation of 2,2-difluoromorpholin-3-one in [3+2] cycloadditions, one could hypothesize its potential role as a dipolarophile. The electron-withdrawing nature of the gem-difluoro group and the adjacent carbonyl could activate a potential carbon-carbon double bond within the molecule, making it susceptible to attack by a 1,3-dipole. The reaction would likely be regioselective, influenced by both electronic and steric factors. organic-chemistry.org

Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring, typically a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com The reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

For 2,2-difluoromorpholin-3-one to participate in a Diels-Alder reaction, it would most likely function as the dienophile, assuming the presence of an alkene moiety. The electron-withdrawing properties of the difluoromethyl and carbonyl groups would enhance its reactivity as a dienophile. If it were to react with a conjugated diene like 1,3-butadiene, a substituted cyclohexene ring would be formed. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org

Table 2: General Examples of Cycloaddition Reactions

Reaction Type Reactant 1 (π-system) Reactant 2 (π-system) Product Ring Size
[3+2] Cycloaddition Azomethine Ylide (4π) Alkene (2π) 5-membered
[4+2] Diels-Alder 1,3-Butadiene (4π) Ethylene (2π) 6-membered

This table provides general examples of cycloaddition reactions and does not represent specific reactivity of 2,2-difluoromorpholin-3-one.

Elucidation of Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves studying the sequence of elementary steps that lead from reactants to products. libretexts.org This includes identifying any transient species, known as reactive intermediates, that are formed during the reaction. libretexts.orgwikipedia.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are crucial for elucidating reaction mechanisms by determining the reaction rate and its dependence on the concentration of reactants, catalysts, and other species. nih.gov The experimentally determined rate law provides insight into the composition of the transition state of the rate-determining step. pressbooks.pub

For a hypothetical reaction involving 2,2-difluoromorpholin-3-one, such as a substitution or cycloaddition, kinetic analysis would involve systematically varying the concentrations of the reactants and observing the effect on the reaction rate. For example, if a reaction A + B -> C (where A is 2,2-difluoromorpholin-3-one) was found to be first order in both A and B, the rate law would be Rate = k[A][B]. pressbooks.pub This would suggest a bimolecular rate-determining step.

Table 3: Illustrative Kinetic Data for a Hypothetical Reaction

Experiment Initial [A] (mol/L) Initial [B] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.2 x 10⁻³
2 0.20 0.10 2.4 x 10⁻³

This table is a hypothetical representation of kinetic data used to determine a rate law and does not reflect actual experimental results for 2,2-difluoromorpholin-3-one.

Isolation and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a reaction but are consumed in a subsequent step. wikipedia.org Common examples include carbocations, carbanions, free radicals, and carbenes. wikipedia.org Their detection and characterization provide direct evidence for a proposed reaction mechanism. libretexts.org

In reactions involving 2,2-difluoromorpholin-3-one, depending on the reaction conditions, various intermediates could be postulated. For instance, in a nucleophilic substitution reaction, a tetrahedral intermediate might be formed at the carbonyl carbon. wikipedia.org In radical reactions, a radical intermediate could be generated on the carbon backbone.

Isolating these unstable species is often challenging. libretexts.org Techniques such as low-temperature matrix isolation can be used to trap and study them spectroscopically. beilstein-journals.org Alternatively, their existence can be inferred through trapping experiments, where a "trapping agent" is added to the reaction mixture to react specifically with the intermediate, forming a stable, characterizable product. libretexts.org

Computational Modeling of Transition States and Energy Surfaces

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For reactions involving organofluorine compounds like 2,2-difluoromorpholin-3-one, theoretical calculations are particularly valuable for understanding the high-energy transition states and complex potential energy surfaces (PES) that govern reaction pathways and selectivity.

Theoretical Approaches to Mapping Reaction Pathways

The study of chemical reactions at a molecular level involves mapping the potential energy surface, which represents the potential energy of a system as a function of the spatial coordinates of its atoms. Key features on this surface include local minima, corresponding to reactants, intermediates, and products, and saddle points, which represent the transition state (TS) — the highest energy point along the minimum energy path between two minima. nih.gov

Chemists commonly use quantum chemistry methods like Density Functional Theory (DFT) to calculate the geometries and energies of these stationary points. mit.edu However, locating transition states can be computationally intensive, often requiring significant computational resources and chemical intuition. aps.org

To address these challenges, advanced computational strategies have been developed:

Metadynamics: This method accelerates the exploration of the PES by introducing a history-dependent potential that discourages the system from revisiting previously explored regions. It allows for the simulation of complex chemical reactions and the discovery of reaction pathways and free energy barriers in relatively short simulation times. aps.org

Generative AI and Diffusion Models: More recent approaches utilize machine learning, specifically generative AI. These models can be trained on large datasets of known reactions, learning the underlying relationships between reactants, products, and their corresponding transition states. mit.edu Given a new set of reactants and products, such models can rapidly generate a highly accurate structure for the elusive transition state, dramatically reducing the computational time compared to traditional methods. mit.edu

The following table summarizes these computational methodologies.

MethodPrincipleApplication in Mechanistic StudiesKey Advantage
Density Functional Theory (DFT) Approximates the many-body Schrödinger equation to calculate the electronic structure of molecules.Locating minima (reactants, intermediates, products) and first-order saddle points (transition states) on the potential energy surface.High accuracy for a wide range of chemical systems.
Metadynamics Enhances sampling in molecular dynamics by adding a history-dependent bias potential to the collective variables.Exploring complex free energy surfaces, identifying reaction coordinates, and calculating free energy barriers for reactions.Efficiently overcomes large energy barriers and explores reaction pathways without prior knowledge of the transition state. aps.org
Generative AI / Diffusion Models A machine-learning approach trained on known reaction data to generate new data points.Rapidly predicting the structure of a transition state when given the structures of the reactant and product. mit.eduSignificantly reduces computation time from days to seconds for predicting transition state geometry. mit.edu

Investigating Fluorination Mechanisms

The synthesis of α,α-difluorinated carbonyl compounds often presents unique mechanistic challenges. For instance, in the electrophilic fluorination of related 1,3-dicarbonyl compounds, studies have shown that while the first fluorination is rapid, the second is significantly slower. beilstein-journals.org This is because the initial monofluorination product exists predominantly in its keto tautomeric form, and the rate-determining step for the second fluorination is the enolization of this monofluoro-intermediate. beilstein-journals.orgresearchgate.net

Computational modeling can provide quantitative insights into this phenomenon. By calculating the energy barriers for the enolization of both the starting material and the monofluoro-intermediate, a clear energy profile can be constructed.

The table below presents a hypothetical, illustrative energy profile for such a sequential fluorination reaction, demonstrating the type of data that computational modeling can provide.

Species / StateDescriptionIllustrative Relative Energy (kcal/mol)
Reactant (R) 1,3-dicarbonyl compound0
TS1 Transition state for first fluorination+15
Intermediate (I) 2-fluoro-1,3-dicarbonyl compound-10
TS2 Transition state for enolization of I +25
Enol of I Enol tautomer of the intermediate+5
TS3 Transition state for second fluorination+20
Product (P) 2,2-difluoro-1,3-dicarbonyl compound-25

Note: The energy values in this table are illustrative and intended to demonstrate the concepts of computational analysis, not to represent experimentally verified data for a specific reaction.

Complex Potential Energy Surfaces

The potential energy surfaces for some reactions are more complex than a simple series of minima and transition states. A single transition state may lead to multiple products through a "bifurcation" on the PES. nih.gov This occurs when a valley on the energy surface splits into two, leading to different outcomes without crossing a second energy barrier. In such cases, reaction selectivity is not determined by the relative energies of transition states, but by the dynamics of the molecule as it traverses the potential energy surface after passing the single transition state. nih.gov Computational dynamic simulations are essential to predict product ratios in reactions governed by such complex energy surfaces. While not specifically documented for 2,2-difluoromorpholin-3-one, the possibility of such pathways in its formation or subsequent reactions remains an area for potential computational investigation.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, including 2,2-difluoromorpholin-3-one. A combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and provides a detailed picture of the molecule's structure.

Two-dimensional (2D) NMR experiments are powerful tools that resolve spectral overlap and establish correlations between different nuclei within the molecule. mnstate.edu For 2,2-difluoromorpholin-3-one, several key 2D NMR techniques are instrumental for its characterization.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edusdsu.edu In the context of 2,2-difluoromorpholin-3-one, a COSY spectrum would be expected to show a cross-peak between the protons on the C5 and C6 methylene (B1212753) groups, confirming their adjacent relationship in the morpholine (B109124) ring. The analysis of these correlations is a fundamental step in assigning the proton resonances. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (a one-bond correlation). columbia.edulibretexts.orglibretexts.org For 2,2-difluoromorpholin-3-one, an HSQC or HMQC spectrum would show correlations between the protons and carbons of the two methylene groups (C5 and C6), as well as the N-H proton and the nitrogen atom (if a ¹⁵N-edited experiment is performed). This technique is highly sensitive and essential for assigning the carbon signals. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edulibretexts.orgyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For 2,2-difluoromorpholin-3-one, key HMBC correlations would be expected between:

The protons on C5 and the carbonyl carbon (C3) and the gem-difluoro carbon (C2).

The protons on C6 and the carbon at C5.

The N-H proton and the carbons at C2 and C6.

These correlations provide definitive evidence for the connectivity of the morpholine ring and the relative positions of the functional groups. The intensity of HMBC cross-peaks can sometimes give an indication of the coupling constant magnitude. columbia.edu

A hypothetical summary of expected 2D NMR correlations for 2,2-difluoromorpholin-3-one is presented below.

Proton (¹H) PositionExpected COSY Correlations (with ¹H at)Expected HSQC/HMQC Correlation (with ¹³C at)Expected HMBC Correlations (with ¹³C at)
H on C5 H on C6C5C3, C2, C6
H on C6 H on C5C6C5
H on N4 --C2, C6

This table illustrates how the combination of these techniques allows for a complete assignment of the ¹H and ¹³C NMR spectra.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of 2,2-difluoromorpholin-3-one. nih.gov Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making ¹⁹F NMR a highly sensitive method. biophysics.orghuji.ac.il Key advantages of ¹⁹F NMR include its wide chemical shift range, which minimizes the likelihood of signal overlap, and the sensitivity of fluorine chemical shifts to the local electronic environment. biophysics.orgicpms.cz

For 2,2-difluoromorpholin-3-one, the two fluorine atoms are chemically equivalent, and therefore, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a gem-difluoro group adjacent to a carbonyl group. Furthermore, this signal would likely appear as a triplet due to coupling with the two adjacent protons on the C5 methylene group (³JHF coupling). Analysis of the multiplicity and coupling constants provides valuable structural information. huji.ac.il

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about the local environment, including internuclear distances and molecular orientation. nih.gov This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. jeol.comresearchgate.net

For 2,2-difluoromorpholin-3-one, ssNMR could be used to:

Identify and differentiate between different polymorphic forms. Each polymorph would likely give a unique ssNMR spectrum due to differences in crystal packing and molecular conformation. jeol.com

Determine the conformation of the morpholine ring in the solid state. By analyzing chemical shift anisotropy and dipolar couplings, it is possible to obtain detailed information about bond angles and dihedral angles. nih.gov

Probe intermolecular interactions, such as hydrogen bonding involving the N-H group, by observing changes in chemical shifts and relaxation times.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra. osti.gov

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. wikipedia.orgresearchgate.net The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. ebsco.commdpi.com

For 2,2-difluoromorpholin-3-one, the FT-IR spectrum would be expected to show characteristic absorption bands for the key functional groups. The positions of these bands provide evidence for the compound's structure.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H Stretching3300 - 3500
C-H Stretching (aliphatic)2850 - 3000
C=O Stretching (amide/lactone)1680 - 1750
C-F Stretching1000 - 1400
C-O-C Stretching (ether)1050 - 1150

The exact position of the C=O stretching vibration can provide clues about the ring strain and electronic effects within the morpholinone ring. Hydrogen bonding involving the N-H group can lead to a broadening and shifting of its corresponding absorption band.

Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. tanta.edu.eghoriba.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. tanta.edu.eg Therefore, some vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa.

For 2,2-difluoromorpholin-3-one, Raman spectroscopy would also be used to identify functional groups and obtain a vibrational fingerprint of the molecule. stellarnet.us Symmetric vibrations, in particular, tend to give rise to strong Raman signals. tanta.edu.eg The C-F and C=O stretching modes would be readily observable. This technique can also be applied to study polymorphism, as different crystal lattices will have different phonon modes, which are observable at low frequencies (typically below 200 cm⁻¹). horiba.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, invaluable information about the molecule's composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, often to four or more decimal places. nih.govgoogle.com This high degree of accuracy allows for the unambiguous determination of the elemental formula, distinguishing between compounds that may have the same nominal mass. google.com For 2,2-difluoromorpholin-3-one (C₄H₅F₂NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

Hypothetical HRMS Data for 2,2-difluoromorpholin-3-one:

Ion TypeCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺138.0361138.0364
[M+Na]⁺160.0180160.0182

This table is illustrative and not based on experimental results.

The ability of HRMS to provide an exact molecular formula is crucial in confirming the identity of a newly synthesized compound. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required for such measurements. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry, or MS/MS, is an essential technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. iucr.orgresearchgate.netiyte.edu.tr In an MS/MS experiment, the molecular ion of interest is selected (MS1), subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are then analyzed (MS2). researchgate.netiyte.edu.tr This process provides information about the connectivity of atoms within the molecule.

For 2,2-difluoromorpholin-3-one, MS/MS analysis would be expected to yield characteristic fragment ions resulting from the cleavage of the morpholine ring. The stability of the resulting fragments often dictates the most probable fragmentation pathways. google.comresearchgate.net

Plausible Fragmentation Pathways for 2,2-difluoromorpholin-3-one:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
138.0361108.0255CO (28.0106)[C₃H₅F₂NO]⁺
138.036190.0306C₂H₂O (42.0106)[C₂H₃F₂N]⁺
138.036169.0143C₂H₄NO (59.0218)[C₂HF₂O]⁺

This table presents plausible fragmentations based on chemical principles and is not derived from experimental data.

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence of key functional groups and their relative positions. google.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. eurjchem.comacs.org This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. eurjchem.comfluorochem.co.uk The resulting diffraction pattern is then used to generate an electron density map, from which the precise coordinates of each atom can be determined. eurjchem.com

For 2,2-difluoromorpholin-3-one, obtaining a suitable single crystal would be the first critical step. eurjchem.com Subsequent X-ray diffraction analysis would yield a wealth of structural information.

Hypothetical Crystallographic Data for 2,2-difluoromorpholin-3-one:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)10.1
β (°)95.5
Volume (ų)528
Z4

This table is for illustrative purposes only and does not represent measured data.

This definitive structural information includes bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation in the solid state. This can reveal details about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. researchgate.net

Integration of Spectroscopic Data for Holistic Structural Assignment

The most robust structural elucidation is achieved through the integration of data from multiple spectroscopic techniques. While each method provides valuable insights, their combination allows for a comprehensive and confident assignment of the molecular structure.

For 2,2-difluoromorpholin-3-one, the exact mass from HRMS would confirm the elemental composition. The fragmentation patterns from MS/MS would then be used to piece together the connectivity of the atoms, corroborating the proposed structure. Finally, X-ray crystallography would provide the definitive three-dimensional structure, confirming the connectivity and revealing the molecule's conformation and stereochemistry. Any discrepancies between the solution-phase data (from techniques like NMR, not discussed here) and the solid-state data from X-ray crystallography could also provide insights into the molecule's conformational flexibility.

By combining the information from HRMS, MS/MS, and X-ray crystallography, a complete and unambiguous structural assignment of 2,2-difluoromorpholin-3-one can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Theoretical and Computational Investigations of 2,2 Difluoromorpholin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is used to investigate a wide array of molecular properties.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are based on first principles without the use of experimental parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate "gold standard" results for molecular energies and properties, serving as benchmarks for other methods. A high-level ab initio calculation would provide a very precise understanding of the electronic energy of 2,2-difluoromorpholin-3-one.

Basis Set Selection and Computational Efficiency Considerations

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it represents the atomic orbitals used to construct the molecular orbitals. The size and type of the basis set (e.g., Pople-style like 6-31G* or Dunning's correlation-consistent sets like cc-pVDZ) directly impact the accuracy and the computational cost of the calculation. A systematic study would typically involve calculations with several basis sets to ensure the reliability of the results and to find an optimal balance between accuracy and the time required for the computation.

Without any published research, the theoretical and computational landscape of 2,2-difluoromorpholin-3-one remains entirely uncharted. The scientific community awaits future studies that may shed light on the intriguing properties of this fluorinated morpholinone derivative.

Conformational Analysis and Energy Landscapes

Exploration of Ring Puckering and Substituent Orientations

No specific data is available in the scientific literature.

Intermolecular Interactions and Solvent Effects

No specific data is available in the scientific literature.

Molecular Dynamics Simulations

Dynamic Behavior and Flexibility Studies

No specific data is available in the scientific literature.

Simulations of Solvent-Mediated Processes

No specific data is available in the scientific literature.

Prediction of Spectroscopic Parameters

No specific data is available in the scientific literature.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations can predict NMR chemical shifts with a high degree of accuracy, which is particularly valuable for complex or novel molecules. mdpi.com The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 2,2-difluoromorpholin-3-one would typically involve Density Functional Theory (DFT) calculations. nih.govresearchgate.net

The process begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, the NMR shielding tensors are calculated for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Various DFT functionals and basis sets can be employed, with the choice impacting the accuracy and computational cost of the prediction. For fluorinated organic molecules, functionals like ωB97XD with basis sets such as 6-31+G(d,p) or aug-cc-pVDZ have been shown to provide a good balance of accuracy and efficiency. rsc.orgchemrxiv.orgnsf.gov The sensitivity of ¹⁹F chemical shifts to the molecular environment makes these predictions particularly useful for confirming the presence and electronic environment of the fluorine atoms in the morpholine (B109124) ring. mdpi.comnih.gov

While specific published data for 2,2-difluoromorpholin-3-one is not available, a theoretical study would produce data similar to that presented in the hypothetical table below.

Hypothetical Predicted NMR Chemical Shifts for 2,2-Difluoromorpholin-3-one

This table is for illustrative purposes only and is based on general principles of computational chemistry, not on published research for this specific compound.

Atom No.Atom TypePredicted Chemical Shift (ppm)
1N-H7.5-8.5
2C(F)₂-
3C=O-
4C-H₂3.5-4.0
5C-H₂3.8-4.3
6O-
-¹⁹F-90 to -120
-¹³C (C=O)165-175
-¹³C (CF₂)110-120 (with J-coupling)
-¹³C (CH₂)40-50
-¹³C (CH₂)65-75

Simulation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrations of a molecule's chemical bonds. arxiv.org Computational simulations can predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

The simulation of the IR and Raman spectra for 2,2-difluoromorpholin-3-one would also typically be performed using DFT methods. selcuk.edu.tr After the geometry of the molecule is optimized to an energy minimum, a frequency calculation is performed. This calculation determines the normal modes of vibration, their corresponding frequencies, and their intensities for both IR and Raman activity.

The resulting calculated frequencies often have a systematic deviation from experimental values. To improve agreement with experimental data, the calculated frequencies are commonly multiplied by an empirical scaling factor. selcuk.edu.tr The potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or twisting of particular functional groups. selcuk.edu.tr

For 2,2-difluoromorpholin-3-one, key vibrational modes of interest would include the C=O stretching frequency, N-H stretching and bending modes, C-F stretching modes, and various vibrations of the morpholine ring. The simulated spectra would provide a detailed picture of the molecule's vibrational properties.

The following table is a hypothetical representation of the kind of data that would be generated from a computational simulation of the vibrational spectra of 2,2-difluoromorpholin-3-one.

Hypothetical Predicted Vibrational Frequencies for 2,2-Difluoromorpholin-3-one

This table is for illustrative purposes only and is based on general principles of computational chemistry, not on published research for this specific compound.

Wavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment (Vibrational Mode)
~3350MediumLowN-H stretch
~2950MediumHighC-H stretch (asymmetric)
~2880MediumHighC-H stretch (symmetric)
~1750HighMediumC=O stretch
~1450MediumMediumCH₂ scissoring
~1200HighLowC-F stretch (asymmetric)
~1100HighMediumC-F stretch (symmetric)
~1050HighMediumC-O-C stretch
~850MediumLowRing deformation

Advanced Analytical Methodologies for Purity and Reaction Monitoring

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2,2-difluoromorpholin-3-one and its related substances. The choice of technique is dictated by the specific analytical challenge, whether it is determining the purity of a sample, identifying volatile byproducts, or gaining detailed structural information.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 2,2-difluoromorpholin-3-one. Due to the compound's polarity and potential for thermal instability, reversed-phase HPLC is often the method of choice. A well-developed HPLC method can effectively separate the target compound from starting materials, intermediates, and degradation products.

Method development for purity assessment typically involves the optimization of several key parameters:

Stationary Phase: A C18 column is a common starting point, offering good retention and separation for a wide range of organic molecules. For more polar compounds or to achieve different selectivity, other stationary phases such as C8 or those with polar end-capping can be employed.

Mobile Phase: A gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The gradient allows for the elution of compounds with a range of polarities within a reasonable timeframe. Buffers, such as phosphate (B84403) or acetate, may be added to the aqueous phase to control the pH and improve peak shape, especially if the analytes have ionizable functional groups.

Detection: Ultraviolet (UV) detection is commonly used if the molecule possesses a suitable chromophore. For compounds with poor UV absorbance, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be utilized. upb.ro

The validation of the HPLC method is critical to ensure its reliability and would typically adhere to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. iaea.org

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of a Fluorinated Lactam

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

During the synthesis of 2,2-difluoromorpholin-3-one, volatile byproducts may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the identification and quantification of these impurities. nih.gov The sample is vaporized and separated based on boiling point and polarity on a capillary column, with subsequent detection by a mass spectrometer, which provides structural information for identification.

Common volatile byproducts could include residual solvents, starting materials, or low molecular weight fragments. The GC-MS method would be optimized for:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-624) is often suitable for the separation of a wide range of volatile organic compounds.

Temperature Program: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points.

Injection Mode: Splitless injection is often used for trace analysis to maximize sensitivity.

For complex mixtures or for the unambiguous identification of unknown impurities, hyphenated techniques that couple the separation power of liquid chromatography with the detailed structural information from spectroscopic detectors are invaluable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the online acquisition of NMR spectra of separated peaks. This can provide detailed structural information about impurities or degradation products without the need for offline isolation. Both proton (¹H) and fluorine (¹⁹F) NMR can be employed to elucidate the structure of fluorinated compounds. jeolusa.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection and quantification of trace-level impurities. diva-portal.org By selecting a precursor ion and fragmenting it, specific compounds can be monitored with minimal interference from the matrix. This is particularly useful for identifying co-eluting peaks and for the structural elucidation of unknown compounds through the analysis of their fragmentation patterns. nih.gov

Chiral Analytical Methods for Enantiomeric Excess Determination

Since 2,2-difluoromorpholin-3-one can exist as enantiomers, it is crucial to have analytical methods to determine the enantiomeric excess (e.e.) of a sample. Chiral HPLC is the most common technique for this purpose. heraldopenaccess.usuma.es

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. sigmaaldrich.commdpi.com

Method development for chiral HPLC involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov Both normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase conditions can be explored.

An alternative approach for determining enantiomeric purity is through NMR spectroscopy using chiral solvating agents or in anisotropic chiral media. rsc.org In the presence of a chiral agent, the enantiomers form diastereomeric complexes that can be distinguished in the NMR spectrum, allowing for the quantification of each enantiomer.

Table 2: Representative Chiral HPLC Screening Conditions

Column Type Mobile Phase
Cellulose-based CSP Heptane/Isopropanol (90:10, v/v)
Amylose-based CSP Acetonitrile/Methanol (50:50, v/v)

| Macrocyclic Glycopeptide CSP | Water/Acetonitrile with 0.1% TFA |

Quantitative NMR (qNMR) for Yield and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration and yield of 2,2-difluoromorpholin-3-one without the need for a reference standard of the analyte itself. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Both proton (¹H) and fluorine (¹⁹F) qNMR can be utilized. ¹⁹F qNMR is particularly advantageous for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the wide chemical shift range which often leads to less signal overlap. researchgate.netrsc.orgazom.com

For qNMR analysis, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific resonance of the analyte to the integral of a resonance from the internal standard, the concentration of the analyte can be accurately calculated. nih.gov

Key considerations for accurate qNMR include:

Ensuring complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (D1).

Careful selection of signals for integration to avoid overlap.

Accurate weighing of the sample and internal standard.

Table 3: Example of Data for qNMR Yield Determination

Parameter Value
Analyte Signal Integral 1.00
Internal Standard Signal Integral 1.25
Analyte Number of Nuclei 2 (for CF₂)
Internal Standard Number of Nuclei 3 (for a CF₃ group)
Analyte Molecular Weight 137.09 g/mol
Internal Standard Molecular Weight 150.00 g/mol
Internal Standard Concentration 10.0 mg/mL

| Calculated Analyte Concentration | 7.31 mg/mL |

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with targets like kinases or GPCRs.
  • Molecular dynamics simulations (MD) : GROMACS or AMBER can assess binding stability over 100-ns trajectories.
  • QM/MM calculations : To map electronic interactions at the fluorinated sites (e.g., fluorine’s role in hydrogen-bond acceptor strength).
    Validate predictions with mutagenesis studies (e.g., Ala-scanning of binding pockets) .

How can researchers mitigate toxicity concerns during in vivo studies of 2,2-difluoromorpholin-3-one?

Advanced Research Question

  • Acute toxicity screening : Conduct OECD 423 assays in rodents to determine LD50_{50} and NOAEL (No Observed Adverse Effect Level).
  • Metabolite profiling : Use LC-HRMS to identify reactive metabolites (e.g., glutathione adducts) that may cause hepatotoxicity.
  • Cardiotoxicity assessment : Screen for hERG channel inhibition via patch-clamp assays (IC50_{50} >10 µM is desirable).
  • Species-specific differences : Compare pharmacokinetics in rodents vs. non-rodents to extrapolate safety margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.